molecular formula C17H30N6O8S2 B12536521 Glycyl-L-alanyl-L-cysteinylglycyl-L-cysteinyl-L-threonine CAS No. 661480-06-4

Glycyl-L-alanyl-L-cysteinylglycyl-L-cysteinyl-L-threonine

Cat. No.: B12536521
CAS No.: 661480-06-4
M. Wt: 510.6 g/mol
InChI Key: MUOHROSOCDQEAA-MRVGTOHUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glycyl-L-alanyl-L-cysteinylglycyl-L-cysteinyl-L-threonine is a peptide compound composed of five amino acids: glycine, alanine, cysteine, and threonine. This compound is of interest due to its potential applications in various fields such as biochemistry, medicine, and industrial processes. Peptides like this compound play crucial roles in biological systems, often acting as signaling molecules, enzymes, or structural components.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Glycyl-L-alanyl-L-cysteinylglycyl-L-cysteinyl-L-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid (glycine) is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

    Coupling: The next amino acid (L-alanine) is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for L-cysteine, glycine, L-cysteine, and L-threonine.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods: Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Glycyl-L-alanyl-L-cysteinylglycyl-L-cysteinyl-L-threonine can undergo various chemical reactions, including:

    Oxidation: The cysteine residues can form disulfide bonds through oxidation, which can stabilize the peptide structure.

    Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or atmospheric oxygen can be used for oxidation reactions.

    Reduction: DTT or β-mercaptoethanol are common reducing agents.

    Substitution: Fluorescent dyes or biotin can be introduced using specific coupling reagents like N-hydroxysuccinimide (NHS) esters.

Major Products Formed:

    Disulfide-bonded peptides: Formed through oxidation of cysteine residues.

    Reduced peptides: Resulting from the reduction of disulfide bonds.

    Labeled peptides: Produced by substitution reactions introducing tags or labels.

Scientific Research Applications

Glycyl-L-alanyl-L-cysteinylglycyl-L-cysteinyl-L-threonine has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis, folding, and stability.

    Biology: Investigated for its role in cellular signaling pathways and protein-protein interactions.

    Medicine: Explored for its potential therapeutic applications, such as in drug delivery systems or as a component of peptide-based vaccines.

    Industry: Utilized in the development of biosensors and diagnostic assays due to its specific binding properties.

Mechanism of Action

The mechanism of action of Glycyl-L-alanyl-L-cysteinylglycyl-L-cysteinyl-L-threonine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. The presence of cysteine residues allows for the formation of disulfide bonds, which can influence the peptide’s conformation and stability. Additionally, the threonine residue can participate in phosphorylation reactions, further regulating the peptide’s function.

Comparison with Similar Compounds

    Glycyl-L-alanyl-L-cysteinylglycyl-L-cysteinyl-L-serine: Similar structure but with serine instead of threonine.

    Glycyl-L-alanyl-L-cysteinylglycyl-L-cysteinyl-L-valine: Similar structure but with valine instead of threonine.

    Glycyl-L-alanyl-L-cysteinylglycyl-L-cysteinyl-L-glutamine: Similar structure but with glutamine instead of threonine.

Uniqueness: Glycyl-L-alanyl-L-cysteinylglycyl-L-cysteinyl-L-threonine is unique due to the presence of threonine, which can undergo phosphorylation, adding an additional layer of regulation to its activity. The combination of glycine, alanine, cysteine, and threonine residues provides a distinct set of chemical properties and potential interactions, making this peptide valuable for various research and industrial applications.

Properties

CAS No.

661480-06-4

Molecular Formula

C17H30N6O8S2

Molecular Weight

510.6 g/mol

IUPAC Name

(2S,3R)-2-[[(2R)-2-[[2-[[(2R)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxybutanoic acid

InChI

InChI=1S/C17H30N6O8S2/c1-7(20-11(25)3-18)14(27)22-9(5-32)15(28)19-4-12(26)21-10(6-33)16(29)23-13(8(2)24)17(30)31/h7-10,13,24,32-33H,3-6,18H2,1-2H3,(H,19,28)(H,20,25)(H,21,26)(H,22,27)(H,23,29)(H,30,31)/t7-,8+,9-,10-,13-/m0/s1

InChI Key

MUOHROSOCDQEAA-MRVGTOHUSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](CS)NC(=O)[C@H](C)NC(=O)CN)O

Canonical SMILES

CC(C(C(=O)O)NC(=O)C(CS)NC(=O)CNC(=O)C(CS)NC(=O)C(C)NC(=O)CN)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.